Technical Whitepaper: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry
Technical Whitepaper: 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern structure-based drug design, highly substituted pyrazoles serve as critical pharmacophores, frequently acting as hinge-binding motifs in kinase inhibitors. 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 161235-54-7) is a highly versatile, advanced synthetic precursor. By orthogonally protecting reactive sites—specifically by masking the C4-amine as a nitro group and presenting a functionalizable C5-carboxylic acid—this building block enables the divergent synthesis of complex bicyclic heterocycles, including pyrazolopyrimidines and pyrazolopyridines.
This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream functionalization of this precursor, tailored for application scientists and drug development professionals targeting critical oncological and inflammatory pathways such as CDK2, EGFR, and NF-κB inducing kinase (NIK)[1][2][3].
Physicochemical Profiling & Structural Rationale
The strategic placement of substituents on the pyrazole core dictates both its chemical reactivity and its eventual pharmacological profile.
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3-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, activating the ring for electrophilic aromatic substitution. In a biological context, it serves as a lipophilic hydrogen-bond acceptor.
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4-Nitro Group: A strongly deactivating, electron-withdrawing group (EWG). Synthetically, it acts as a stable, masked amine, preventing self-condensation during C5 functionalization.
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5-Carboxylic Acid: Provides a synthetic handle for amide coupling or cyclocondensation.
Quantitative Data Summary
The following table summarizes the foundational physicochemical metrics of the precursor[4][5]:
| Property | Value / Description |
| Chemical Name | 3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Registry Number | 161235-54-7 |
| Molecular Formula | C₅H₅N₃O₅ |
| Molecular Weight | 187.11 g/mol |
| LogP (Predicted) | -0.06 |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 |
| Physical Form | Solid (Free Acid) |
Mechanistic Synthesis & Retrosynthetic Analysis
The most robust and scalable route to 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is the direct electrophilic nitration of 3-methoxy-1H-pyrazole-5-carboxylic acid .
Causality of Regioselective Nitration
Pyrazoles generally undergo electrophilic aromatic substitution at the C4 position because it is the most electron-rich carbon in the heteroaromatic system. In this specific substrate, the regioselectivity is reinforced by the synergistic "push-pull" electronic effects of the substituents. The C3-methoxy group donates electron density into the ring, heavily activating the C4 position. Although the C5-carboxylic acid is deactivating, its meta-directing nature also points toward C4.
During nitration, a common kinetic side-reaction is N-nitration (forming 1-nitro-1H-pyrazoles). However, under strongly acidic conditions and elevated temperatures, the kinetically favored N-nitro species undergoes a thermally induced 1,5-sigmatropic rearrangement to yield the thermodynamically stable C4-nitro product[6][7].
Regioselective nitration workflow of 3-methoxy-1H-pyrazole-5-carboxylic acid.
Standardized Experimental Protocol: Electrophilic Nitration
This protocol is designed as a self-validating system; the visual cues (fuming, dissolution, precipitation) serve as in-process quality controls.
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Preparation of the Nitrating Mixture: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 volumes relative to starting material). Cool the flask to 0 °C using an ice-brine bath.
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Causality: H₂SO₄ serves a dual purpose as a highly polar solvent capable of dissolving the zwitterionic pyrazole precursor and as the superacid required to protonate nitric acid, driving the dehydration that generates the active nitronium ion (
).
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Substrate Addition: Slowly add 3-methoxy-1H-pyrazole-5-carboxylic acid (1.0 eq) in portions. Maintain the internal temperature below 5 °C. Stir until complete dissolution is achieved.
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Nitration: Dropwise, add fuming nitric acid (HNO₃, >90%, 1.5 eq) over 30 minutes.
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Causality: Fuming nitric acid is strictly required; standard concentrated HNO₃ (68%) contains too much water, which shifts the equilibrium away from nitronium ion formation and drastically reduces yields.
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Thermal Rearrangement: Remove the ice bath and gradually warm the reaction mixture to 60 °C. Stir for 3–4 hours.
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Causality: Heating overcomes the activation energy barrier required to migrate the transient N-nitro group to the C4 position, ensuring high regiochemical fidelity.
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Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice (15 volumes).
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Causality: The sudden drop in acid concentration and temperature forces the highly polar, newly formed 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid to precipitate as an off-white to pale yellow solid.
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Purification: Filter the precipitate under vacuum, wash extensively with cold water until the filtrate reaches pH ~4, and dry under high vacuum at 45 °C.
Downstream Applications in Drug Discovery
The true value of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid lies in its orthogonal reactivity. In drug discovery, it is primarily used to construct fused bicyclic kinase inhibitors.
Workflow: From Precursor to Kinase Inhibitor
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Amide Coupling: The C5-carboxylic acid is first activated (typically using HATU/DIPEA or via conversion to an acyl chloride) and coupled with an amine. The presence of the C4-nitro group is crucial here; if a C4-amine were present, it would aggressively self-condense with the activated acid, forming polymeric waste.
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Nitro Reduction: Once the C5 position is secured as an amide, the C4-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction (Fe/NH₄Cl).
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Cyclocondensation: The newly unmasked C4-amine and the adjacent C5-amide are subjected to cyclizing reagents (e.g., orthoesters or phosgene equivalents) to form fused systems like pyrazolo[4,3-d]pyrimidines.
Recent patent literature highlights this exact workflow. For instance, Vertex Pharmaceuticals utilizes this scaffold to synthesize Cyclin-dependent kinase 2 (CDK2) inhibitors[1], while other entities have leveraged it for Epidermal Growth Factor Receptor (EGFR) inhibitors[2] and NF-κB inducing kinase (NIK) inhibitors[3].
Downstream synthetic utility of the precursor in kinase inhibitor development.
Standardized Experimental Protocol: Amide Coupling (Pre-Cyclization)
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Activation: Dissolve 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
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Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the byproducts of the coupling reaction.
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Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.
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Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the functionalized amide intermediate.
Analytical Characterization Standards
To ensure the integrity of the synthesized precursor before proceeding to complex downstream steps, the following analytical validations are standard:
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LC-MS (ESI-): Due to the acidic nature of the carboxylic acid, negative ion mode is highly effective. Expect a dominant [M-H]⁻ peak at m/z 186.0[8].
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¹H NMR (DMSO-d₆): The defining features are the disappearance of the C4-proton (which would appear around 6.5–7.0 ppm in the un-nitrated precursor) and the presence of a sharp singlet for the methoxy group (-OCH₃) integrating to 3H at approximately 3.9–4.0 ppm. The highly deshielded carboxylic acid proton (-COOH) will appear as a broad singlet >12.5 ppm[6].
References
- Cyclin-dependent kinase (cdk2) inhibitors (WO2024171094A1)
- Nitrogen-containing bicyclic compounds as EGFR inhibitors (WO2016183094A1)
- Pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase (WO2023217851A1)
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PubChemLite - 1-ethyl-4-nitro-1h-pyrazole-5-carboxylic acid (Mass Spectrometry Data) Source: Université du Luxembourg / PubChemLite URL:[Link]
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Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Nitropyrazoles (N-Nitration of 3(5)-substituted pyrazoles) Source: ResearchGate / Russian Chemical Bulletin URL:[Link]
Sources
- 1. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents [patents.google.com]
- 4. You are being redirected... [hit2lead.com]
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